1-Cyclohexyl-2-ethylbenzene

Description

Contextualizing Alkyl-Substituted Aromatic Hydrocarbons in Contemporary Chemical Science

Alkyl-substituted aromatic hydrocarbons are a fundamental class of organic compounds that form the backbone of numerous chemical processes and materials. oup.commt.com These molecules, consisting of a benzene (B151609) ring functionalized with one or more alkyl groups, are pivotal intermediates in the petrochemical industry and find extensive use in the synthesis of polymers, detergents, and specialty chemicals. mt.com The substitution of alkyl groups onto an aromatic ring can be achieved through various synthetic methods, with the Friedel-Crafts alkylation being a classic and widely studied example. mt.commasterorganicchemistry.com This reaction typically involves the electrophilic substitution of an aromatic proton with an alkyl group from an alkyl halide or an alkene, often catalyzed by a Lewis acid like aluminum chloride. mt.comchemguide.co.uk

The structural diversity of alkyl-substituted aromatics, ranging from simple molecules like toluene (B28343) and ethylbenzene (B125841) to more complex structures with multiple or branched alkyl chains, gives rise to a wide array of physical and chemical properties. oup.comsigmaaldrich.com These properties are influenced by factors such as the size, shape, and electronic nature of the alkyl substituents. For instance, the addition of an alkyl group can impact the electron density of the aromatic ring, thereby influencing its reactivity in subsequent chemical transformations. oup.com In contemporary chemical science, research continues to explore new catalytic systems and reaction pathways for the selective synthesis of specific isomers of alkyl-substituted aromatic hydrocarbons, driven by the demand for advanced materials with tailored properties. mt.com

Rationale for Dedicated Research on 1-Cyclohexyl-2-ethylbenzene

This compound is a disubstituted aromatic hydrocarbon characterized by the presence of a cyclohexyl group and an ethyl group on adjacent carbon atoms of the benzene ring. This specific substitution pattern, known as ortho-substitution, imparts a unique steric and electronic environment to the molecule. The rationale for dedicated research on this compound stems from several key areas within advanced chemical research:

Structure-Property Relationship Studies: The juxtaposition of a bulky, cyclic alkyl group (cyclohexyl) and a smaller, linear alkyl group (ethyl) creates a sterically hindered yet flexible molecular architecture. Investigating the physical properties of this compound, such as its boiling point, viscosity, and thermal stability, can provide valuable insights into how different types of alkyl substituents interact to influence the macroscopic properties of the material. This knowledge is crucial for the design of specialty fluids, lubricants, and heat transfer oils.

Advanced Fuel Development: Cyclohexyl-alkyl-benzenes are a class of high-density fuels being explored for their potential in aerospace and military applications. The high hydrogen content and compact structure of the cyclohexyl moiety contribute to a high energy density. Studying this compound can help elucidate the combustion properties and performance characteristics of ortho-disubstituted isomers, which may differ from their meta- and para-counterparts.

Precursor for Functional Materials: Substituted aromatic hydrocarbons are often precursors to more complex functional materials, such as liquid crystals and high-performance polymers. The specific stereochemistry of this compound could be exploited in the synthesis of novel materials where molecular shape and packing are critical to performance. For example, it could serve as a starting material for the synthesis of unique biphenyl (B1667301) derivatives or other functionalized aromatic compounds.

Scope and Objectives of Academic Inquiry

The academic inquiry into this compound would encompass a multi-faceted approach, focusing on its synthesis, characterization, and potential applications. The primary objectives of such research would be:

To Develop Selective Synthetic Methodologies: A key challenge in the synthesis of disubstituted benzenes is controlling the regioselectivity (ortho, meta, para). Research would aim to develop and optimize catalytic systems for the selective synthesis of this compound. This could involve exploring different Lewis acid catalysts for the Friedel-Crafts alkylation of ethylbenzene with cyclohexene (B86901) or investigating alternative routes such as the catalytic hydrogenation of 2-ethylbiphenyl.

To Perform Comprehensive Physicochemical Characterization: A thorough characterization of the physical and chemical properties of pure this compound is essential. This would involve determining its key physical constants, spectroscopic data (NMR, IR, MS), and thermal properties. This data would form a baseline for understanding its behavior and for quality control in any potential application.

To Evaluate Performance in Target Applications: Based on the properties of related compounds, research would likely investigate the performance of this compound as a high-density fuel component, a specialty solvent, or a synthetic intermediate. This would involve performance testing and comparison with other isomers and existing materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₀ |

| Molecular Weight | 188.31 g/mol |

| CAS Number | 4501-37-5 |

| Appearance | Liquid (at standard conditions) |

| IUPAC Name | This compound |

Table 2: Illustrative Synthetic Routes to this compound

| Reaction | Reactants | Catalyst/Conditions | Primary Product(s) |

| Friedel-Crafts Alkylation | Ethylbenzene, Cyclohexene | Lewis Acid (e.g., AlCl₃), HCl | Mixture of ortho-, meta-, and para-Cyclohexylethylbenzene |

| Hydrogenation | 2-Ethylbiphenyl | Heterogeneous Catalyst (e.g., Pd/C), H₂ gas | This compound |

Structure

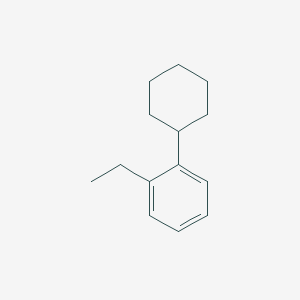

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h6-8,11,13H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPBEZWRRNVONZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4501-37-5 | |

| Record name | 1-Cyclohexyl-2-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4501-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Mechanistic Investigations

Alkylation Strategies for Cyclohexyl-Ethylbenzene Isomers

The synthesis of cyclohexyl-ethylbenzene isomers is primarily achieved through the alkylation of ethylbenzene (B125841). researchgate.net This process involves the introduction of a cyclohexyl group onto the ethylbenzene ring via an electrophilic aromatic substitution mechanism. mt.comfiveable.me The choice of alkylating agent and catalytic system is crucial in determining the reaction's efficiency and the isomeric distribution of the products. Common strategies utilize either cyclohexyl halides or cyclohexene (B86901) as the source of the electrophilic cyclohexyl moiety.

Friedel-Crafts Alkylation Protocols with Cyclohexyl Halides and Cyclohexene Derivatives

The classical approach for this synthesis is the Friedel-Crafts alkylation, a fundamental method for forming carbon-carbon bonds on aromatic rings. wikipedia.org In this protocol, ethylbenzene is reacted with an alkylating agent like a cyclohexyl halide (e.g., cyclohexyl chloride) in the presence of a catalyst. researchgate.net The reaction proceeds through the formation of an electrophile, typically a cyclohexyl carbocation, which then attacks the electron-rich ethylbenzene ring. lhsciencemansa.org

Alternatively, alkenes such as cyclohexene can be used as the alkylating agent, often in the presence of a strong acid or a Lewis acid catalyst mixed with a proton source like HCl. libretexts.org This method can be more cost-effective for industrial applications as it bypasses the need to pre-synthesize the corresponding alkyl halide. libretexts.org The reaction with an alkene generates the carbocation electrophile through protonation of the double bond. libretexts.org

Catalytic Systems in Alkylation Reactions

The catalyst is a key component in Friedel-Crafts alkylation, as it is responsible for generating the highly reactive electrophile from the alkylating agent. mt.com The choice of catalyst can influence reaction rate, yield, and product selectivity.

Strong Lewis acids, with anhydrous aluminum chloride (AlCl₃) being a prototypical example, are frequently used as catalysts in Friedel-Crafts alkylations. mt.comfiveable.me The Lewis acid interacts with the alkylating agent (e.g., cyclohexyl chloride) to form a highly electrophilic carbocation or a reactive carbocation-catalyst complex. lhsciencemansa.orgmt.com This species then undergoes electrophilic attack on the ethylbenzene ring. lhsciencemansa.org A statistical study on the alkylation of ethylbenzene with cyclohexyl chloride utilized anhydrous aluminum chloride as the catalyst, demonstrating its effectiveness in promoting the reaction. researchgate.net The amount of catalyst used is a significant variable, with research indicating that it has a statistically significant effect on the yield of the resulting cyclohexylethylbenzene. researchgate.net

A study on the alkylation of ethylbenzene with cyclohexyl chloride investigated the effects of temperature, reactant molar ratio, and catalyst amount on the product yield. The results highlight the importance of optimizing these parameters to achieve high yields.

Table 1: Experimental Design and Results for the Alkylation of Ethylbenzene with Cyclohexyl Chloride A statistical analysis of experimental runs to determine the impact of various factors on the yield of cyclohexylethylbenzene.

| Trial No. | Temperature (°C) | Molar Ratio (Ethylbenzene:Cyclohexyl Chloride) | Catalyst Amount (% wt) | Observed Yield (%) | Predicted Yield (%) |

| 1 | 50 | 2:1 | 1 | 56.20 | 55.74 |

| 2 | 70 | 2:1 | 1 | 67.30 | 66.96 |

| 3 | 50 | 4:1 | 1 | 65.40 | 64.94 |

| 4 | 70 | 4:1 | 1 | 75.90 | 76.22 |

| 5 | 50 | 2:1 | 3 | 62.10 | 62.60 |

| 6 | 70 | 2:1 | 3 | 72.80 | 73.82 |

| 7 | 50 | 4:1 | 3 | 80.10 | 79.74 |

| 8 | 70 | 4:1 | 3 | 89.80 | 90.16 |

Data sourced from a 2012 study on the alkylation of ethylbenzene. researchgate.net The model predicted a maximum yield of 90.16% under optimized conditions of 70°C, a 4:1 molar ratio, and 3% catalyst weight.

In modern industrial chemistry, traditional Lewis acid catalysts are often replaced by solid acid catalysts like zeolites and molecular sieves. wikipedia.org These materials are widely used in the liquid-phase alkylation of aromatics, such as the large-scale production of ethylbenzene from benzene (B151609) and ethylene (B1197577). d-nb.infoupm.es Zeolite catalysts, such as ZSM-5 and MCM-family molecular sieves (MCM-22, MCM-49, MCM-56), offer several advantages, including reduced corrosivity, easier separation from the product stream, and the potential for regeneration and reuse. upm.esgoogle.com

In these systems, the alkylation reaction occurs within the porous structure of the zeolite, which can influence the selectivity of the reaction. d-nb.info While specific studies on the zeolite-catalyzed synthesis of 1-cyclohexyl-2-ethylbenzene are not widely detailed, the principles established in ethylbenzene production suggest that a similar approach could be viable. upm.esgoogle.com The reaction would involve the liquid-phase alkylation of ethylbenzene with cyclohexene over a solid acid catalyst. google.com

Regioselectivity Control in Alkylation Reactions for Substituted Benzene Derivatives

When an alkyl group is introduced to a substituted benzene ring, the position it takes is directed by the substituent already present. The ethyl group in ethylbenzene is an ortho-, para-directing group, meaning it activates the benzene ring and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. pearson.com

Advanced Alkylation and Functionalization Approaches

Beyond traditional Friedel-Crafts chemistry, other methods can be considered for the synthesis and functionalization of alkylated aromatic compounds.

Transalkylation: In many industrial alkylation processes, polyalkylated byproducts are formed. google.com For instance, the reaction of ethylbenzene with cyclohexene could lead to the formation of dicyclohexyl-ethylbenzene isomers. Transalkylation is a process used to convert these poly-alkylated molecules into the desired mono-alkylated product. google.com This is achieved by reacting the polycyclohexylbenzenes with additional benzene or ethylbenzene over a suitable catalyst, effectively transferring an alkyl group and increasing the yield of the target compound. google.comgoogle.com

Hydroalkylation: This process combines hydrogenation and alkylation in a single step. For example, benzene and ethylbenzene can undergo hydroalkylation to form cyclohexylbenzene (B7769038) and ethylcyclohexane. researchgate.net This indicates an alternative pathway where the aromatic ring is first hydrogenated before or during the alkylation step, representing a different mechanistic approach to forming the cyclohexyl-aromatic linkage.

Mechanistic Studies of Alkylation Reactions

Understanding the underlying mechanisms of alkylation is crucial for controlling reaction outcomes and optimizing synthetic routes.

The classical and most industrially significant method for synthesizing alkylbenzenes is the Friedel-Crafts alkylation. mt.com This reaction is an electrophilic aromatic substitution where an electrophile attacks the electron-rich benzene ring. wikipedia.orgbyjus.com The synthesis of this compound would proceed sequentially.

The mechanism involves three key steps: mt.combyjus.com

Formation of the Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), reacts with an alkylating agent (e.g., cyclohexene or ethylene in the presence of an acid like HF) to generate a carbocation electrophile. byjus.comvedantu.com For instance, the protonation of cyclohexene by an acid catalyst generates a secondary cyclohexyl carbocation. vedantu.comechemi.com

Electrophilic Attack: The pi electrons of the aromatic ring act as a nucleophile, attacking the carbocation. byjus.com This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. byjus.comgla.ac.uk

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst. byjus.com

When synthesizing a di-substituted benzene such as this compound, the reaction starts with either the ethylation of benzene followed by cyclohexylation of ethylbenzene, or vice versa. The intermediate species are the respective carbocations (ethyl, cyclohexyl) and the corresponding arenium ions. mt.combyjus.com While primary carbocations are prone to rearrangement to more stable secondary or tertiary carbocations, this is not a concern when using ethylene (which forms a complex with the catalyst) or cyclohexene (which already forms a stable secondary carbocation). echemi.commasterorganicchemistry.com

In the synthesis of polysubstituted arenes, the nature of the substituents already present on the ring profoundly influences the reactivity and the position of subsequent substitutions. These influences are categorized as electronic and steric effects.

Electronic Effects: Alkyl groups, such as the ethyl group in ethylbenzene, are electron-donating through an inductive effect. This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. masterorganicchemistry.com This is known as an activating effect. Alkyl groups are ortho-, para-directors, meaning they direct the incoming electrophile to the positions ortho and para to themselves. libretexts.orglibretexts.org This leads to a major challenge in Friedel-Crafts alkylation: polyalkylation, where the alkylated product is more reactive than the starting material, leading to the formation of di- and poly-substituted products. libretexts.orglibretexts.org

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups, which can prevent or slow down reactions. In the Friedel-Crafts alkylation of ethylbenzene with a cyclohexyl group, the incoming electrophile is sterically bulky. While the ethyl group electronically directs the incoming cyclohexyl group to both the ortho and para positions, the large size of the cyclohexyl group will preferentially attack the less hindered para position. gla.ac.uk Therefore, the major product of the reaction would be 1-cyclohexyl-4-ethylbenzene. The desired ortho-isomer, this compound, would be formed as a minor product due to significant steric repulsion between the adjacent ethyl and incoming cyclohexyl groups.

The interplay of these effects dictates the final product distribution in the synthesis of this compound.

| Effect | Influence on Reactivity | Influence on Selectivity (for cyclohexylation of ethylbenzene) |

| Electronic | The electron-donating ethyl group activates the benzene ring, increasing the overall reaction rate compared to benzene. | Directs the incoming cyclohexyl electrophile to the ortho and para positions. |

| Steric | The bulky cyclohexyl group experiences significant steric hindrance when approaching the ortho position adjacent to the existing ethyl group. | Strongly favors the formation of the para-isomer (1-cyclohexyl-4-ethylbenzene) over the ortho-isomer (this compound). |

Advanced Spectroscopic and Analytical Characterization

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for determining the precise connectivity and three-dimensional arrangement of atoms within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are paramount in this endeavor.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For 1-cyclohexyl-2-ethylbenzene, the molecular formula is C₁₄H₂₀. The exact mass can be calculated based on the most abundant isotopes of carbon and hydrogen. HRMS analysis of C₁₄H₂₀ confirms this with a calculated mass of 188.1565. doi.org This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov

The fragmentation pattern in the mass spectrum provides further structural clues. Common fragmentation pathways for alkylbenzenes include benzylic cleavage. For this compound, a prominent fragment would likely result from the loss of a methyl group (CH₃) from the ethyl side chain, leading to a [M-15]⁺ ion. Cleavage of the bond between the cyclohexane (B81311) and benzene (B151609) rings is also a possible fragmentation pathway.

Table 3: High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Mass (m/z) |

|---|

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound by probing their characteristic vibrational modes. plus.ac.at The spectra are expected to show features corresponding to the 1,2-disubstituted (ortho) aromatic ring, the saturated cyclohexyl ring, and the ethyl group. nist.govgoogle.comresearchgate.net

FT-IR Spectroscopy:

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the cyclohexyl and ethyl groups are observed as strong bands in the 2965-2850 cm⁻¹ range. researchgate.net

Aromatic C=C Stretching: The benzene ring shows characteristic C=C stretching vibrations in the 1620-1580 cm⁻¹ and 1500-1450 cm⁻¹ regions.

Aliphatic C-H Bending: The scissoring and bending vibrations of the CH₂ and CH₃ groups in the ethyl and cyclohexyl substituents are expected around 1465 cm⁻¹ and 1380 cm⁻¹.

Out-of-Plane (OOP) Bending: The ortho-substitution pattern on the benzene ring gives rise to a strong characteristic C-H OOP bending absorption in the 770-735 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for non-polar bonds. plus.ac.at

Ring Breathing Mode: Aromatic compounds exhibit a strong, sharp band corresponding to the symmetric ring breathing vibration. For substituted benzenes, this typically appears around 1000 cm⁻¹. researchgate.net

C-H Stretching: Similar to IR, aromatic and aliphatic C-H stretching modes are observable.

C=C Stretching: The aromatic C=C stretching modes are also Raman active. google.com

The table below summarizes the expected key vibrational frequencies for this compound.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman | Indicates the presence of the benzene ring. researchgate.net |

| Aliphatic C-H Stretch | 2965 - 2850 | FT-IR, Raman | Strong bands from cyclohexyl and ethyl groups. researchgate.net |

| Aromatic C=C Stretch | 1620 - 1450 | FT-IR, Raman | Multiple bands characteristic of the benzene ring. |

| Aliphatic C-H Bend | 1465 - 1380 | FT-IR | CH₂ and CH₃ deformation modes. |

| Aromatic Ring Breathing | ~1000 | Raman | Typically a strong, sharp peak. researchgate.net |

| Aromatic C-H OOP Bend | 770 - 735 | FT-IR | Strong band indicative of ortho-disubstitution. |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule, which are primarily associated with the π-electron system of the benzene ring. Unsubstituted benzene exhibits two main absorption bands: the intense E₂ band around 204 nm (π → π* transition) and the weaker, fine-structured B band around 256 nm (also a π → π* transition, but symmetry-forbidden). nist.govrsc.org

The presence of the cyclohexyl and ethyl alkyl groups as substituents on the benzene ring influences these transitions. Alkyl groups are weak auxochromes and typically cause a small bathochromic (red) shift and a hyperchromic effect (increase in absorption intensity) on the B band. This is due to hyperconjugation and inductive effects altering the energy levels of the π orbitals. For this compound, the B band is expected to shift to a slightly longer wavelength (around 260-270 nm) and lose some of its fine vibrational structure, appearing as a broader absorption band compared to unsubstituted benzene. rsc.orgchula.ac.th

Development of Analytical Methodologies for Complex Matrices

The detection and quantification of this compound in complex environmental or industrial samples require robust analytical methods capable of separating the target analyte from a multitude of other compounds. nih.gov

Chromatographic Separation Techniques

Chromatography, particularly gas chromatography, is the premier technique for the separation and analysis of volatile and semi-volatile organic compounds like this compound.

Gas chromatography (GC) is ideally suited for the analysis of this compound due to its volatility. The method involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is achieved based on the differential partitioning of compounds between the two phases. mdpi.comoup.com

Stationary Phase (Column) Selection: The choice of the GC column is critical for achieving separation from isomers and other matrix components.

Non-polar columns: Columns with a stationary phase like dimethylpolysiloxane (e.g., DB-1, HP-1) separate compounds primarily based on their boiling points.

Mid-polar to Polar columns: For complex mixtures containing compounds with similar boiling points, columns with more polar stationary phases, such as those containing phenyl or cyanopropyl groups, or polyethylene (B3416737) glycol (wax-type columns like DB-WAX or Carbowax), offer enhanced selectivity based on polarity differences. mdpi.comscioninstruments.com For separating aromatic isomers, moderately polar phases are often preferred. researchgate.net

Detection:

Flame Ionization Detector (FID): FID is a universal detector for hydrocarbons and provides high sensitivity and a wide linear range, making it suitable for quantification. scioninstruments.com

Mass Spectrometer (MS): Coupling GC with a mass spectrometer (GC-MS) provides both separation and definitive identification by comparing the resulting mass spectrum with reference libraries and fragmentation patterns. mdpi.comoup.com This is the gold standard for identifying unknown compounds in complex matrices.

A typical GC method would involve temperature programming, starting at a lower oven temperature and ramping up to elute higher-boiling compounds, ensuring efficient separation of a wide range of components in a single analytical run. scioninstruments.com

| GC Parameter | Typical Value / Type | Purpose |

| Column Type | Fused-silica capillary (30-60 m) | Provides high-resolution separation. |

| Stationary Phase | Polyethylene glycol (WAX) or 5% Phenyl-methylpolysiloxane (DB-5) | Choice depends on the complexity and polarity of the matrix. mdpi.comscioninstruments.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. |

| Injector | Split/Splitless | Allows for analysis of both high and trace concentration samples. |

| Oven Program | e.g., 50°C hold, ramp 5°C/min to 250°C | Separates compounds based on boiling point and polarity over time. |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantification, MS for definitive identification. oup.comscioninstruments.com |

Sample Preparation and Clean-up Strategies for Complex Samples

The analysis of this compound in complex matrices such as environmental or biological samples requires effective sample preparation to remove interferences and concentrate the analyte. nih.govacs.org

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. wikipedia.orgpjoes.com For a non-polar analyte like this compound, a reversed-phase SPE sorbent such as C18, C8, or cyclohexyl-bonded silica (B1680970) would be appropriate. chromatographyonline.comappliedseparations.com The sample, typically in an aqueous matrix, is loaded onto the conditioned SPE cartridge. The non-polar analyte is retained on the sorbent via hydrophobic interactions, while polar impurities are washed away. The analyte is then eluted with a small volume of a non-polar solvent. This technique is effective for isolating aromatic hydrocarbons from various matrices. mdpi.comchromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation method based on the differential solubility of a compound in two immiscible liquids. To extract this compound from an aqueous sample, a non-polar organic solvent such as hexane, heptane, or dichloromethane (B109758) would be used. The higher affinity of the non-polar analyte for the organic phase allows for its separation from the aqueous matrix. LLE has been successfully applied to the extraction of BTEX compounds (benzene, toluene (B28343), ethylbenzene (B125841), and xylenes) from aqueous solutions and gasoline. nih.govacs.orgtandfonline.com

A comparison of these two techniques is provided in Table 2.

Table 2: Comparison of SPE and LLE for this compound Extraction

| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

|---|---|---|

| Principle | Partitioning between a solid sorbent and a liquid mobile phase. | Partitioning between two immiscible liquid phases. |

| Selectivity | High, tunable by sorbent and solvent choice. | Moderate, depends on solvent polarity. |

| Solvent Usage | Low. | High. |

| Automation | Easily automated. | More difficult to automate. |

| Common Application | Extraction of aromatic hydrocarbons from water. mdpi.com | Extraction of BTEX from gasoline. acs.org |

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample. wikipedia.org For volatile and semi-volatile compounds like this compound, headspace SPME is particularly suitable. researchgate.netmdpi.com The fiber is exposed to the headspace above the sample, and the volatile analytes partition onto the fiber coating. acs.org The choice of fiber coating is critical; a non-polar coating like polydimethylsiloxane (B3030410) (PDMS) or a mixed-phase coating like PDMS/Divinylbenzene (DVB) would be effective for trapping aromatic hydrocarbons. researchgate.netnih.gov This technique is often coupled with GC-MS for analysis. mdpi.comnih.gov

Headspace Sampling: Static headspace sampling involves analyzing the vapor phase in equilibrium with a solid or liquid sample in a sealed vial. This technique is ideal for the analysis of volatile organic compounds (VOCs) and avoids the introduction of non-volatile matrix components into the analytical system. The sensitivity of headspace analysis can be enhanced by optimizing parameters such as equilibration temperature and time. scielo.br

Restricted Access Media (RAM) are specialized chromatographic materials used for the direct analysis of small molecules in complex biological fluids like plasma or serum. nih.gov RAM particles have a hydrophilic outer surface that excludes large molecules like proteins, while the inner pores have a retentive phase (e.g., C18, C8) that traps small molecules. nih.govchromatographyonline.com This allows for the online removal of matrix interferences without extensive sample pretreatment. researchgate.net For the analysis of this compound in a biological matrix, a RAM column could be used as a pre-column in an LC system to separate the analyte from proteins before it enters the analytical column. chromatographyonline.com

Optimization of Instrumental Conditions for Enhanced Selectivity and Sensitivity

To achieve the best analytical performance for this compound, several instrumental parameters in both chromatography and mass spectrometry need to be optimized.

Chromatographic Optimization:

Mobile Phase Composition: The gradient profile, specifically the rate of change in the organic solvent concentration, should be optimized to ensure good separation from isomers and other related hydrocarbons. osti.gov

Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions, thereby affecting retention time and peak shape. nih.gov

Flow Rate: The mobile phase flow rate should be optimized for the specific column dimensions to achieve the best balance between analysis time and chromatographic efficiency.

Mass Spectrometry Optimization:

Ion Source Parameters: For APPI, the vaporizer temperature and the flow rate of the dopant need to be optimized to maximize the ionization efficiency for this compound. researchgate.net

Collision Energy: In MS/MS analysis, the collision energy must be carefully optimized to generate a sufficient abundance of characteristic product ions for both qualitative confirmation and quantitative analysis.

Dwell Time: In selected reaction monitoring (SRM) mode, the dwell time for each transition should be set to ensure a sufficient number of data points across the chromatographic peak for reliable quantification.

By systematically optimizing these parameters, it is possible to develop a highly selective and sensitive method for the analysis of this compound, even in the presence of complex sample matrices.

Algorithmic Data Processing and Filtering for Untargeted Analysis

Untargeted analysis, particularly utilizing high-throughput methods like Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful approach for identifying a wide range of compounds in a sample without a preconceived list of targets. nih.govresearchgate.net This methodology is essential when analyzing complex mixtures where constituents, including isomers like this compound, are unknown. However, the sheer volume and complexity of the data generated present significant challenges, such as co-eluting peaks, shared mass spectral fragments, and high background noise, which can obscure the detection of individual analytes. sccwrp.orgarxiv.org To address these issues, sophisticated algorithmic data processing and filtering techniques are indispensable for extracting meaningful chemical information.

The process begins with the raw data acquired from the GC-MS. This data is a three-dimensional matrix of signal intensity, retention time, and mass-to-charge ratio (m/z). The initial step in processing involves peak extraction, baseline filtering and correction, peak alignment across multiple samples, and deconvolution. nih.gov Deconvolution is a critical computational step that aims to mathematically separate the mass spectra of compounds that elute from the chromatography column at the same time. arxiv.org This is particularly important in the analysis of alkylbenzenes, which often elute closely together and produce similar fragmentation patterns in the mass spectrometer. sccwrp.org

Following initial processing, various filtering algorithms are applied to refine the dataset. A common approach is to filter out peaks that fall below a certain signal-to-noise ratio, thereby eliminating background noise. nih.gov Another filtering strategy involves removing features that are not present in a minimum percentage of samples within a class, which helps to focus the analysis on consistently detected compounds. iu.edu

For more advanced analysis and resolution of complex datasets, chemometric methods are employed. arxiv.org Techniques such as Principal Component Analysis (PCA) and Parallel Factor Analysis (PARAFAC) are multivariate statistical methods that can analyze the entire data matrix simultaneously. nih.govacs.org PCA can be used as an unsupervised method to visualize the data, identify outliers, and observe clustering or distribution among different sample groups. nih.goviu.edu PARAFAC is a powerful deconvolution technique that can resolve individual component signals from a complex mixture, even with significant overlap. acs.org

Recent advancements have focused on automating the analytical workflow. For instance, new algorithms have been developed for the untargeted selection of regions of interest within a chromatogram. arxiv.org One such method uses a pseudo F-Ratio Moving Window (FRMV) to automatically identify chromatogram regions that contain significant signal, allowing for more focused and efficient subsequent analysis. arxiv.org This automated selection is crucial for enabling high-throughput batch processing of chromatographic data with advanced signal deconvolution. arxiv.org

The entire algorithmic workflow is designed to systematically reduce data complexity, eliminate noise and artifacts, and accurately resolve and identify individual components like this compound from a complex chemical background.

| Processing Step | Purpose | Common Algorithmic Approach / Method | Reference |

| Data Acquisition | To separate and detect volatile compounds in a sample. | Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. | sccwrp.orgarxiv.org |

| Peak Extraction | To identify potential compound signals from the raw chromatogram. | Automated peak finding algorithms in software like Enhanced ChemStation. | nih.govca.gov |

| Baseline Correction | To remove the underlying signal drift and noise from the chromatogram. | Baseline filtering and correction algorithms. | nih.gov |

| Deconvolution | To separate mass spectra of co-eluting compounds. | Multivariate Curve Resolution (MCR), Parallel Factor Analysis (PARAFAC). | arxiv.org |

| Peak Alignment | To correct for minor shifts in retention time across different sample runs. | Correlation-based alignment algorithms. | nih.gov |

| Noise Filtering | To remove low-intensity, irrelevant signals. | Signal-to-noise (S/N) ratio thresholding (e.g., S/N > 3). | nih.gov |

| Multivariate Analysis | To explore relationships between samples and identify significant variables. | Principal Component Analysis (PCA), Partial Least Squares Discriminant Analysis (PLS-DA). | nih.goviu.edu |

| Automated Region Selection | To automatically identify significant regions for detailed analysis. | Pseudo F-Ratio Moving Window (FRMV). | arxiv.org |

Conformational Analysis and Stereochemical Investigations

Conformational Dynamics of Cyclohexyl and Ethyl Substituents

The flexibility of the cyclohexyl and ethyl groups in 1-cyclohexyl-2-ethylbenzene is not absolute but is constrained by their covalent attachment to the benzene (B151609) ring and their proximity to each other. Understanding these dynamic processes is crucial for a comprehensive picture of the molecule's structure.

The cyclohexane (B81311) ring is not a planar hexagon. To alleviate the angle strain and torsional strain that a planar structure would impose, it adopts a number of puckered conformations. The most stable of these is the chair conformation, which has ideal tetrahedral bond angles of approximately 109.5°, thus minimizing angle strain. In this conformation, the hydrogen atoms (and any substituents) can occupy two distinct types of positions: axial and equatorial. chemicool.com Axial bonds are parallel to the C3 axis of the ring, while equatorial bonds point out from the "equator" of the ring.

At room temperature, the cyclohexane ring is not static but undergoes a rapid process of ring inversion, often called a "chair flip." During this process, a chair conformation converts into its mirror-image chair conformation. A key consequence of the chair flip is that all axial positions become equatorial, and all equatorial positions become axial. iupac.org The interconversion between the two chair forms proceeds through several higher-energy intermediates, including the half-chair and the twist-boat conformations. The boat conformation represents a transition state between two twist-boat forms.

In an unsubstituted cyclohexane, the two chair conformations are identical in energy. However, for a substituted cyclohexane like this compound, the two chair conformers resulting from a ring flip are no longer energetically equivalent. The 2-ethylphenyl substituent is bulky, and its orientation relative to the cyclohexane ring will significantly influence the stability of the chair conformation. Generally, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance. libretexts.orglibretexts.org

The rotation of the cyclohexyl and ethyl groups around their bonds to the benzene ring is not entirely free. The close proximity of these two bulky groups at the ortho positions of the benzene ring leads to significant steric hindrance. fiveable.me This steric repulsion between the adjacent substituents influences their preferred orientations and raises the energy barrier for rotation.

For the ethyl group, rotation around the C(aryl)-C(alkyl) bond is a key conformational process. In ethylbenzene (B125841) itself, the barrier to this rotation is relatively low. However, the presence of a bulky ortho-substituent like a cyclohexyl group is expected to increase this barrier. cdnsciencepub.com The ethyl group will likely adopt a conformation that minimizes its interaction with the adjacent cyclohexyl ring. This could involve the ethyl group orienting itself away from the cyclohexyl group.

Similarly, the cyclohexyl group's rotation about the C(aryl)-C(cyclohexyl) bond is also hindered. The interaction between the ortho-hydrogens of the benzene ring and the hydrogens on the cyclohexyl ring, particularly those at the 2 and 6 positions of the cyclohexane ring, contributes to this rotational barrier. In crowded systems, such as those with multiple bulky substituents on a benzene ring, these rotational barriers can be substantial enough to allow for the isolation of different conformational isomers, known as atropisomers, at room temperature. researchgate.net While atropisomerism might be less likely in this compound compared to more sterically hindered systems, the rotational barriers are a critical factor in its conformational analysis. The steric hindrance between the ethyl group and the cyclohexyl ring will likely force a "geared" or correlated rotation of the two groups to avoid a high-energy eclipsed conformation. quimicaorganica.org

In the context of substituted cyclohexanes, the terms axial and equatorial are well-defined for the chair conformation. When a cyclohexane ring is attached to another ring system, such as the benzene ring in this compound, the terms pseudo-axial and pseudo-equatorial are sometimes used to describe the orientation of substituents on the cyclohexane ring relative to the plane of the attached ring. chemicool.comiupac.org

For this compound, the 2-ethylphenyl group acts as a large substituent on the cyclohexane ring. The most stable conformation will have this bulky group in an equatorial position on the cyclohexane chair. In this arrangement, the hydrogens on the cyclohexane ring will be either axial or equatorial. However, in conformations where the cyclohexane ring is distorted from a perfect chair, or in higher-energy conformations like the twist-boat, the distinction between axial and equatorial becomes less clear, and the terms pseudo-axial and pseudo-equatorial can be more descriptive. For instance, in a twist-boat conformation, some positions have orientations that are intermediate between axial and equatorial.

Steric and Electronic Effects on Conformational Stability

The preferred conformation of this compound is a delicate balance of various non-covalent interactions. These include both repulsive steric interactions and attractive forces like London dispersion.

London dispersion forces are weak, temporary attractive forces that arise from the transient fluctuations in electron density in molecules. researchgate.netnih.gov While individually weak, these forces are cumulative and can play a significant role in the conformational stability of large, nonpolar molecules, particularly in crowded systems. researchgate.netchemrxiv.org In this compound, the large, nonpolar cyclohexyl and ethyl groups provide ample surface area for these interactions.

In sterically crowded molecules, London dispersion forces can be a key factor in stabilizing conformations where bulky groups are in close proximity, counterintuitively overcoming some of the steric repulsion. researchgate.net For this compound, attractive London dispersion interactions will exist between the cyclohexyl ring, the ethyl group, and the benzene ring. The molecule will likely adopt a conformation that maximizes these favorable dispersion interactions while minimizing steric clash. This could involve the ethyl group's methyl hydrogens interacting with the pi-electron cloud of the benzene ring or with the surface of the cyclohexyl ring. Computational studies on para-dialkylbenzenes have shown that interactions between the alkyl chains and the phenyl π cloud are significant. aip.orgresearchgate.netnih.govosti.gov

The stability of the cyclohexane ring in this compound is primarily influenced by the steric bulk of the 2-ethylphenyl substituent. As a general principle, substituents on a cyclohexane ring prefer to be in an equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.orgquimicaorganica.orgnumberanalytics.com An axial substituent experiences steric repulsion from the two axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent).

In the case of this compound, the 2-ethylphenyl group is a very large substituent. Therefore, the conformational equilibrium will strongly favor the chair conformation where the 2-ethylphenyl group is in the equatorial position. The energy penalty for placing such a large group in the axial position would be substantial due to severe 1,3-diaxial interactions.

The strain energy of different conformations can be estimated and compared. The total strain energy is a sum of angle strain, torsional strain, and steric strain (including 1,3-diaxial interactions and other non-bonded repulsions). For this compound, the lowest energy conformation will be the one that minimizes the sum of these strains.

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH3 (Methyl) | 1.70 |

| -CH2CH3 (Ethyl) | 1.75 |

| -CH(CH3)2 (Isopropyl) | 2.15 |

| -C(CH3)3 (tert-Butyl) | ~5.0 |

| -C6H5 (Phenyl) | ~3.0 |

The ethyl group itself can rotate to minimize its steric interactions. It can adopt a conformation where its methyl group points away from the cyclohexane ring, which explains why its A-value is only slightly larger than that of a methyl group despite its larger size. libretexts.org However, in this compound, the proximity of the cyclohexyl ring will constrain the rotational freedom of the ethyl group, likely leading to a higher effective steric bulk and a greater preference for the equatorial position of the entire 2-ethylphenyl substituent.

Electrostatic Effects on Conformational Energies

While this compound is a hydrocarbon and largely nonpolar, its conformational energies are influenced by subtle electrostatic interactions, primarily van der Waals forces and steric repulsion. The molecule's structure is defined by two main components: the cyclohexane ring and the 2-ethylphenyl group.

The conformation of the cyclohexane ring itself is a classic chair form, which is more stable than other possibilities like a boat or twist-boat conformation. msu.edu The connection to the benzene ring can be either axial or equatorial. Electrostatic and, more significantly, steric effects strongly favor the equatorial position for the bulky 2-ethylphenyl substituent to minimize 1,3-diaxial interactions, a form of steric strain. msu.edu

Furthermore, the rotation around the C-C bond linking the cyclohexane and benzene rings is governed by steric hindrance between the ortho-ethyl group and the hydrogen atoms on the cyclohexane ring (specifically at the C2 and C6 positions). Cozzi, Siegel, and co-workers have shown in similar biaryl systems that electrostatic effects, modulated by substituents, can dominate the rotational barriers. ed.ac.uk In this compound, the electron-rich pi system of the benzene ring and the C-H bonds of the ethyl and cyclohexyl groups contribute to a complex interplay of repulsive and weak attractive (CH-π) interactions that determine the most stable rotational conformer. Studies on related systems indicate that even in nonpolar solvents, subtle polar effects can influence conformational preferences. researchgate.net

Quantitative Assessment of Conformational Equilibria and Energy Barriers

The stability of this compound is quantitatively assessed by examining the energy differences between its possible conformations. The primary equilibrium is the chair-chair interconversion of the cyclohexane ring.

The substituent on the cyclohexane ring is a 2-ethylphenyl group. For monosubstituted cyclohexanes, the preference for the equatorial position over the axial position can be quantified by the conformational energy, also known as the A-value (Gibbs free energy difference, ΔG°). A larger A-value signifies a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) | Equatorial Preference |

| Ethyl | 1.75 | High |

| Phenyl | 3.0 | Very High |

| 2-Ethylphenyl (estimated) | >3.0 | Very High |

This interactive table presents A-values for related substituents to illustrate the steric demand. The value for 2-ethylphenyl is an estimate based on the principle that steric bulk increases the A-value.

The energy barrier for the chair-chair interconversion is also a key parameter. For cyclohexane, this barrier is approximately 10-11 kcal/mol. In this compound, the barrier might be slightly altered, but the process remains rapid at ambient temperatures. wikipedia.org A second energy barrier relates to the rotation about the bond connecting the two rings. This barrier, influenced by the ortho-ethyl group, dictates the rate of interconversion between different rotational isomers (rotamers). Quantifying these barriers often requires computational modeling or dynamic NMR experiments. ed.ac.uk

Isomerism Studies (Positional and Stereoisomeric Considerations)

Isomerism describes molecules that share the same molecular formula but have different arrangements of atoms. wikipedia.org this compound exhibits positional isomerism, while its stereoisomeric profile is straightforward.

Positional Isomerism Positional isomers of cyclohexylethylbenzene exist based on the relative positions of the cyclohexyl and ethyl groups on the benzene ring. The specified compound, this compound, is the ortho isomer.

| Isomer Name | Substituent Positions |

| This compound | ortho (1,2) |

| 1-Cyclohexyl-3-ethylbenzene | meta (1,3) |

| 1-Cyclohexyl-4-ethylbenzene | para (1,4) |

This table outlines the positional isomers of cyclohexylethylbenzene.

Stereoisomeric Considerations Stereoisomers have the same molecular formula and bond connectivity but differ in the three-dimensional orientation of their atoms. wikipedia.org Common types include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The existence of these stereoisomers typically depends on the presence of chiral centers. In the case of this compound, the molecule is achiral. It possesses a plane of symmetry that bisects the benzene ring and the C1-C4 axis of the cyclohexyl ring (in its average orientation). Consequently, it does not have enantiomers or diastereomers.

While the molecule lacks configurational stereoisomers, it does exist as a mixture of rapidly interconverting conformational isomers (conformers), such as the axial and equatorial chair forms and various rotamers. msu.eduwikipedia.org However, these conformers are not true stereoisomers in the configurational sense because the energy barriers between them are low, and they cannot be separated under normal conditions. wikipedia.org

Chemical Reactivity and Derivatization Pathways

Electrophilic Aromatic Substitution Reactions of 1-Cyclohexyl-2-ethylbenzene

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqyoutube.com The rate and regioselectivity of this substitution on this compound are controlled by the directing effects of the existing cyclohexyl and ethyl groups. vanderbilt.edu

Both the cyclohexyl and ethyl groups are classified as alkyl groups. Alkyl groups are known to be activating and ortho-, para-directors in electrophilic aromatic substitution. libretexts.orgopenochem.org This directing effect stems from their ability to donate electron density to the benzene ring through induction and hyperconjugation, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. vanderbilt.edulibretexts.orgmsu.edu

In the case of this compound, the two ortho-, para-directing groups are located adjacent to each other. Their directing influences must be considered in tandem to predict the position of further substitution. libretexts.org

The ethyl group at position C2 directs incoming electrophiles to its ortho positions (C3) and its para position (C6).

The cyclohexyl group at position C1 directs incoming electrophiles to its ortho positions (C6) and its para position (C4).

The directing effects of the two groups are "cooperative" or "reinforcing" in directing to position C6, as this position is para to the ethyl group and ortho to the cyclohexyl group. libretexts.org Conversely, the groups have "non-cooperative" or "antagonistic" effects regarding positions C3 and C4. libretexts.org Therefore, an incoming electrophile will preferentially attack positions 3, 4, and 6. The precise distribution of the resulting isomers depends on a balance between the electronic directing effects and steric hindrance. The bulky cyclohexyl group may sterically hinder attack at the adjacent C6 position, potentially favoring substitution at position C4, which is less sterically crowded.

| Position on Ring | Directed by Ethyl Group (at C2) | Directed by Cyclohexyl Group (at C1) | Combined Effect | Steric Hindrance Factor |

|---|---|---|---|---|

| 3 | Ortho | Meta | Possible | Moderate |

| 4 | Meta | Para | Possible (likely favored) | Low |

| 5 | Meta | Meta | Unlikely | Low |

| 6 | Para | Ortho | Reinforced | High (due to adjacent cyclohexyl group) |

Substituents on a benzene ring can either increase (activate) or decrease (deactivate) its reactivity toward electrophiles compared to unsubstituted benzene. lumenlearning.comleah4sci.com Activating groups donate electron density, making the ring more nucleophilic and stabilizing the carbocation intermediate formed during the rate-determining step of the reaction. chemistrytalk.orgmasterorganicchemistry.com

Oxidation Reactions and Product Characterization

The alkyl side chains of this compound are susceptible to oxidation, particularly at the benzylic positions—the carbon atoms directly attached to the aromatic ring. libretexts.org These positions are activated because the C-H bonds are weaker, and the resulting benzylic radicals or cations are stabilized by resonance with the aromatic ring. libretexts.orgpressbooks.publibretexts.org

The oxidation of alkylbenzenes can be achieved using various oxidizing agents. numberanalytics.com While strong agents like potassium permanganate (B83412) (KMnO₄) can be used, modern synthetic chemistry often favors greener and more selective catalytic methods. pressbooks.pubmasterorganicchemistry.com Hydrogen peroxide (H₂O₂) is an environmentally benign oxidant that can be effectively activated by various metal-based catalysts for the oxidation of alkylbenzenes. rsc.orgorganic-chemistry.org Studies on the oxidation of ethylbenzene (B125841) using H₂O₂ with catalysts such as Co-substituted heteropolytungstates have demonstrated efficient conversion under mild conditions. researchgate.net Similar catalytic systems, potentially involving iron, cobalt, or molybdenum complexes, can be applied to the oxidation of this compound. researchgate.netepa.gov

The products formed from the oxidation of this compound depend on the specific alkyl group that is oxidized and the reaction conditions.

Oxidation of the Ethyl Group : The ethyl group possesses a secondary benzylic position. Mild oxidation typically yields the corresponding secondary alcohol, 1-(2-cyclohexylphenyl)ethanol . Further oxidation of this alcohol produces the ketone, 1-(2-cyclohexylphenyl)ethanone (also known as 2-cyclohexylacetophenone). researchgate.net This is analogous to the oxidation of ethylbenzene, which primarily yields 1-phenylethanol (B42297) and acetophenone. researchgate.net

Oxidation of the Cyclohexyl Group : The cyclohexyl group has a tertiary benzylic position. Oxidation at this site would lead to the formation of a tertiary alcohol.

Oxidative Cleavage : Under more vigorous oxidation conditions, such as with hot acidic potassium permanganate, the alkyl side chain containing a benzylic hydrogen can be cleaved to form a carboxylic acid. libretexts.orglibretexts.org For this compound, this would likely lead to the formation of 2-cyclohexylbenzoic acid . numberanalytics.com

| Reaction Site | Oxidation Conditions | Primary Product(s) | Product Class |

|---|---|---|---|

| Ethyl Group (Benzylic C) | Mild Catalytic (e.g., H₂O₂/Catalyst) | 1-(2-Cyclohexylphenyl)ethanol | Secondary Alcohol |

| Ethyl Group (Benzylic C) | Moderate Catalytic (e.g., H₂O₂/Catalyst) | 1-(2-Cyclohexylphenyl)ethanone | Ketone |

| Ethyl or Cyclohexyl Group | Strong (e.g., hot KMnO₄) | 2-Cyclohexylbenzoic Acid | Carboxylic Acid |

The catalytic oxidation of alkylbenzenes is widely understood to proceed via a free-radical mechanism. libretexts.orgnumberanalytics.com The process is generally initiated by the generation of highly reactive radical species from the oxidant, often facilitated by a metal catalyst. researchgate.net

The key steps in the radical mechanism are:

Initiation : The catalyst interacts with the oxidant (e.g., H₂O₂) to generate reactive radicals, such as the hydroxyl radical (HO•). researchgate.net

Propagation : The generated radical abstracts a hydrogen atom from the most reactive position on the substrate, which is the benzylic C-H bond. This forms a resonance-stabilized benzylic radical. pressbooks.publibretexts.org Both the ethyl and cyclohexyl groups on this compound have benzylic hydrogens and can form such radicals.

Oxygenation and Termination : The benzylic radical can then react with oxygen or other oxidizing species to form peroxy radicals, which can subsequently be converted to hydroperoxides. These hydroperoxides can then decompose to form the final alcohol and ketone products. numberanalytics.comresearchgate.net The reaction terminates when two radicals combine.

The entire process is a chain reaction, where the abstraction of a benzylic hydrogen propagates the radical chain. libretexts.org The presence of a radical scavenger would inhibit the reaction, providing evidence for this mechanistic pathway. researchgate.net

Reduction Reactions

The reactivity of this compound in reduction reactions is primarily centered on the saturation of the aromatic benzene ring. This transformation leads to the formation of fully saturated bicyclic alkanes.

Hydrogenation of the Aromatic Ring to Cyclohexane (B81311) Derivatives

The aromatic ring of this compound can undergo catalytic hydrogenation to yield 1-ethyl-2-cyclohexylcyclohexane. This reaction involves the addition of hydrogen across the double bonds of the benzene ring, resulting in its conversion to a cyclohexane ring. The process typically requires a catalyst and elevated conditions of temperature and pressure to overcome the inherent stability of the aromatic system.

Catalytic hydrogenation is a common method for reducing aromatic rings. Forcing conditions are generally necessary for the hydrogenation of benzene rings compared to the hydrogenation of alkenes. While various catalysts can be employed, those based on noble metals are often effective. For instance, nickel-based catalysts are known to be active for hydrogenation, though they can sometimes lead to over-hydrogenated products. rsc.org A typical method for the reduction of a related compound, 1-cyclohexyl-3-ethylbenzene, involves catalytic hydrogenation with palladium on carbon (Pd/C) to produce 1-cyclohexyl-3-ethylcyclohexane. Similarly, the benzene ring in 1-cyclohexyl-2-ethoxybenzene (B14739453) can be hydrogenated to form cyclohexane derivatives under high pressure.

The complete hydrogenation of this compound results in the formation of 1-ethyl-2-cyclohexylcyclohexane, a saturated bicyclic alkane.

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Reagents & Conditions | Product |

|---|

Scope for Further Derivatization and Synthetic Utility

Beyond reduction, this compound serves as a scaffold for further chemical modifications, opening avenues for the synthesis of other valuable compounds. Its structural analogue, cyclohexylbenzene (B7769038), is a key intermediate in a modern, co-product-free route to phenol (B47542) and cyclohexanone (B45756). researchgate.netwikipedia.org This process involves the oxidation of cyclohexylbenzene to its hydroperoxide, followed by acid-catalyzed rearrangement. researchgate.netwikipedia.org

This synthetic strategy highlights the potential utility of this compound. The benzylic C-H bonds of the ethyl group and the tertiary C-H bond on the cyclohexyl ring adjacent to the aromatic ring are potential sites for selective oxidation. For example, the selective oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide is a critical transformation. researchgate.net

Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The existing alkyl substituents (cyclohexyl and ethyl groups) direct incoming electrophiles primarily to the ortho and para positions relative to themselves, leading to a variety of substituted derivatives.

The derivatization potential makes this compound a subject of interest for creating more complex molecules for various applications in materials science and as chemical intermediates. researchgate.net

Computational Chemistry and Theoretical Modeling

Reaction Mechanism and Pathway Simulations

Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

For 1-Cyclohexyl-2-ethylbenzene, reaction mechanism simulations using DFT could explore various chemical transformations, such as oxidation, dehydrogenation, or pyrolysis. For example, studying the Birch reduction would involve modeling the addition of an electron to form a radical anion and subsequent steps. arxiv.org By calculating the energies of all stationary points along a proposed reaction coordinate, researchers can map out the most energetically favorable pathway, predict major products, and understand the factors controlling the reaction's outcome.

Intermolecular Interactions and Supramolecular Chemistry Modeling

Noncovalent interactions play a crucial role in the condensed-phase behavior of molecules like this compound. These interactions, while individually weak, collectively influence properties such as boiling point, solubility, and crystal packing.

London Dispersion Interactions: As a nonpolar hydrocarbon, the intermolecular interactions in this compound are dominated by London dispersion forces. These attractive forces arise from temporary fluctuations in the electron density, creating transient dipoles. The strength of London dispersion interactions increases with the size and polarizability of the molecule. The presence of both a bulky cyclohexyl group and an aromatic benzene (B151609) ring provides a significant surface area for these interactions. Computational studies on similar alkyl-aryl systems have highlighted the importance of accurately modeling these forces. nih.gov Modern DFT methods often incorporate dispersion corrections (e.g., DFT-D) to properly account for these effects, which are crucial for predicting the structure and stability of molecular aggregates. uni-giessen.de

Spodium Bonding: While less common in the context of simple hydrocarbons, spodium bonding is a type of noncovalent interaction involving elements of group 12 (Zn, Cd, Hg). The term is an extension of the more familiar hydrogen and halogen bonding. Computational organometallic chemistry studies have explored the nature of such interactions. ethernet.edu.et For a molecule like this compound, direct involvement in spodium bonding is unlikely unless it is part of a larger complex with a group 12 element. However, the principles of analyzing weak intermolecular interactions using computational tools are broadly applicable.

To model the behavior of this compound in a liquid environment, computational chemists employ solvation models. These models can be broadly classified as explicit or implicit.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This method can provide a detailed picture of the local solvent structure around the solute but is computationally very expensive, especially for large systems.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach is computationally much more efficient and is widely used to calculate solvation free energies and to model reactions in solution. numberanalytics.com Some of the commonly used implicit solvation models include:

Polarizable Continuum Model (PCM): This is a widely used model where the solute is placed in a cavity within the dielectric continuum. pyscf.org

COSMO (Conductor-like Screening Model): This model approximates the dielectric continuum as a conductor, which simplifies the calculations.

SMD (Solvation Model based on Density): This model is parameterized to accurately reproduce experimental solvation free energies for a wide range of solutes and solvents. pyscf.org

The choice of solvation model depends on the specific problem and the desired level of accuracy. For a nonpolar molecule like this compound, these models can effectively capture the bulk effects of a nonpolar solvent. researchgate.netrsc.org

Table 3: Comparison of Solvation Models

| Model Type | Description | Advantages | Disadvantages |

| Explicit | Individual solvent molecules are included. | Provides detailed solute-solvent interactions. | Computationally very expensive. |

| Implicit (Continuum) | Solvent is treated as a continuous medium. | Computationally efficient. | Lacks specific local interaction details. |

Environmental Fate and Mechanistic Degradation Studies

Microbial Degradation Pathways of Alkylaromatic Hydrocarbons

Microorganisms have evolved diverse metabolic pathways to utilize hydrocarbons as a source of carbon and energy. aapg.org The degradation of a complex molecule like 1-Cyclohexyl-2-ethylbenzene likely involves a consortium of microbes, as mixed populations demonstrate broader enzymatic capabilities necessary for breaking down intricate hydrocarbon mixtures. du.edu.eg

Under aerobic conditions, the initial attack on alkylaromatic hydrocarbons is typically catalyzed by oxygenase enzymes. mpg.de For a compound like this compound, degradation can be initiated on the aromatic ring, the ethyl side-chain, or the cyclohexyl ring. The aerobic breakdown of ethylbenzene (B125841) often involves a dioxygenation of the aromatic ring, leading to ring cleavage. ethz.ch Alternatively, the degradation of n-alkylbenzenes can be initiated by the oxidation of the alkyl side chain. ethz.ch The cyclohexane (B81311) ring can be activated by a cyclohexane monooxygenase, forming cyclohexanol (B46403), which is then further oxidized. nih.gov

Bacteria are the primary agents in the aerobic degradation of petroleum hydrocarbons. du.edu.eg A variety of bacterial genera have been identified as capable of degrading alkylaromatic hydrocarbons.

Table 1: Examples of Microorganisms Involved in Alkylaromatic Hydrocarbon Degradation

| Microorganism Genus | Relevance to Alkylaromatic Degradation | References |

|---|---|---|

| Pseudomonas | Frequently isolated from polluted sites and known to degrade a wide range of hydrocarbons, including ethylbenzene. du.edu.egethz.ch | du.edu.egethz.ch |

| Rhodococcus | Implicated in the degradation of n-alkanes, cyclohexane, and other aromatic hydrocarbons. du.edu.egnih.gov | du.edu.egnih.gov |

| Burkholderia | Known to cause the degradation of various alkylaromatic compounds. aapg.orgmdpi.com | aapg.orgmdpi.com |

| Mycobacterium | Found to be involved in the degradation of alkyl aromatics in marine sediments. du.edu.egmdpi.com | du.edu.egmdpi.com |

| Acinetobacter | A primary degrader of petroleum, capable of breaking down linear alkanes. aapg.orgdu.edu.eg | aapg.orgdu.edu.eg |

This table is interactive and can be sorted by column headers.

In the absence of oxygen, microorganisms employ different strategies to activate the stable hydrocarbon molecule. A well-documented mechanism for the anaerobic activation of alkylbenzenes like toluene (B28343) and ethylbenzene is the addition of fumarate (B1241708) to the alkyl side chain. mpg.de This reaction, catalyzed by a glycyl radical enzyme, results in the formation of benzylsuccinic acid derivatives. mpg.dekarger.com For ethylbenzene, this leads to the formation of (1-phenylethyl)succinate. mpg.de

Another anaerobic pathway for ethylbenzene degradation, observed in denitrifying bacteria, involves the oxidation of the ethyl group by ethylbenzene dehydrogenase to form 1-phenylethanol (B42297), which is subsequently converted to benzoyl-CoA. mpg.de The anaerobic degradation of the cyclohexane ring has been shown to proceed via carboxylation or addition to fumarate to yield cycloalkylsuccinate derivatives. nih.govoup.com Denitrifying bacteria, such as strains of Thauera, have been isolated that can degrade ethylbenzene under anoxic conditions. nih.gov

The microbial degradation of this compound relies on a sequence of enzymatic reactions.

Aerobic Pathways : The key initiating enzymes are monooxygenases and dioxygenases . mpg.de Alkane monooxygenases can attack the terminal carbon of an alkyl chain, while dioxygenases can incorporate both atoms of O₂ into the aromatic ring, a critical step leading to ring destabilization and cleavage. mpg.deethz.chnih.gov For instance, 2,3-dihydroxyethylbenzene 1,2-dioxygenase (EtbC) is involved in the ring cleavage of an ethylbenzene metabolite. nih.gov

Anaerobic Pathways : The initial activation is often the most challenging step. Benzylsuccinate synthase is a key enzyme that catalyzes the addition of fumarate to the methyl or methylene (B1212753) group of an alkylbenzene. mpg.dekarger.com An alternative is ethylbenzene dehydrogenase , a molybdenum-containing enzyme that hydroxylates the ethyl group without oxygen. mpg.dekarger.com Following activation, the pathways converge towards central intermediates which are further broken down, often through processes resembling β-oxidation. asm.org

Factors Influencing Biodegradation Efficiency

The rate and extent of hydrocarbon biodegradation are controlled by a complex interplay of environmental and chemical factors. ijpab.com

Environmental parameters significantly dictate microbial activity and, consequently, the efficiency of degradation.

Temperature : Temperature affects the physiology of microorganisms and the physical properties of the hydrocarbon. du.edu.eg Biodegradation can occur over a broad temperature range, but the rate generally decreases with falling temperatures. du.edu.eg Optimal degradation rates are environment-dependent. aapg.orgdu.edu.eg

Oxygen Availability : Oxygen is a critical factor for aerobic degradation, acting as the preferred electron acceptor for hydrocarbon-degrading bacteria. mpg.de Its depletion in contaminated environments can halt aerobic processes and shift the degradation to much slower anaerobic pathways. epa.gov For complete aerobic degradation of BTEX compounds, a stoichiometric requirement of approximately 3 ppm of O₂ to 1 ppm of BTEX is needed. epa.gov

Nutrients : The availability of nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and metabolism. du.edu.egresearchgate.net In many environments, such as seawater, the low levels of these nutrients can be a limiting factor for the biodegradation of oil spills, which represent a sudden influx of carbon. du.edu.eg

Table 2: Optimal Temperatures for Hydrocarbon Biodegradation in Different Environments

| Environment | Optimal Temperature Range (°C) | References |

|---|---|---|

| Soil | 30–40 | aapg.orgdu.edu.eg |

| Freshwater | 20–30 | aapg.orgdu.edu.eg |

This table is interactive and can be sorted by column headers.

The molecular structure of a hydrocarbon is a primary determinant of its susceptibility to microbial attack. ijpab.com Aromatic hydrocarbons with branches and/or multiple ring structures are generally more resistant to biodegradation than simpler molecules. uni-greifswald.de The presence of the bulky cyclohexyl group and the ethyl group on the benzene (B151609) ring of this compound contributes to its recalcitrance.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-phenylethanol |

| (1-phenylethyl)succinate |

| 2,3-dihydroxyethylbenzene 1,2-dioxygenase |

| 2-naphthoic acid |

| Acenaphthene |

| Acetophenone |

| Adipate |

| Benzene |

| Benzoate |

| Benzoyl-CoA |

| Benzyl alcohol |

| Benzylsuccinic acid |

| Caprolactone |

| Catechol |

| Cyclohexane |

| Cyclohexanol |

| Cyclohexanone (B45756) |

| Ethylbenzene |

| Fumarate |

| m-xylene |

| Naphthalene |

| n-propylbenzene |

| o-xylene |

| p-xylene |

| Styrene (B11656) |

Characterization of Degradation Metabolites and Intermediates

The biodegradation of complex aromatic hydrocarbons like this compound is a critical pathway for their removal from the environment. This process involves a series of metabolic steps carried out by microorganisms, leading to the formation of various intermediates and metabolites. While specific studies detailing the complete biodegradation pathway and all resulting metabolites of this compound are not extensively available in the public literature, the degradation of its constituent parts—the ethylbenzene moiety and the cyclohexane ring—as well as structurally similar compounds, has been investigated. These studies provide a framework for predicting its likely metabolic fate.

Microbial degradation of alkylbenzenes typically initiates with the oxidation of the alkyl side chain or the aromatic ring. For ethylbenzene, anaerobic degradation is known to proceed through the hydroxylation of the ethyl group to form 1-phenylethanol. This is subsequently oxidized to acetophenone, which can then be carboxylated and further metabolized via benzoyl-CoA, a central intermediate in the anaerobic breakdown of many aromatic compounds. ethz.ch Aerobic degradation of ethylbenzene also involves oxidation of the side chain, leading to metabolites like mandelic acid and phenylglyoxylic acid. nih.gov

The cyclohexane ring, on the other hand, is known to be activated aerobically by monooxygenase enzymes to form cyclohexanol, which is then oxidized to cyclohexanone. nih.gov Subsequent steps involve ring cleavage through hydrolysis of a lactone intermediate (e.g., caprolactone). nih.gov Anaerobic degradation of cyclohexane has been shown to start with the addition of fumarate, forming a cyclohexylsuccinate derivative, which then enters a pathway analogous to fatty acid β-oxidation.

Based on these established pathways for related structures, the biodegradation of this compound would likely involve one or more of the following initial lines of attack:

Oxidation of the ethyl group.

Oxidation of the cyclohexyl ring.

Hydroxylation of the benzene ring.

Following initial oxidation, a series of intermediates would be formed. For instance, oxidation of the ethyl group could lead to compounds like (2-cyclohexylphenyl)acetic acid, while oxidation of the cyclohexane ring could produce various cyclohexanol and cyclohexanone derivatives of ethylbenzene. Ultimately, microbial action would lead to the cleavage of the aromatic ring, a common feature in the degradation of benzene derivatives, often proceeding through catechol or protocatechuate intermediates, leading to compounds that can enter central metabolic cycles. Research on the degradation of linear alkyl benzenes (LABs) has identified metabolites such as phenyl butyric acids and phenyl acetic acid, supporting the pathway of side-chain degradation. pjoes.com

Table 1: Plausible Initial Metabolites from the Biodegradation of this compound Based on Related Compounds

| Initial Reaction Site | Potential Intermediate(s) | Precedent Compound(s) |

| Ethyl Group | 1-(2-Cyclohexylphenyl)ethanol | Ethylbenzene ethz.ch |

| 2-(2-Cyclohexylphenyl)acetaldehyde | Ethylbenzene | |